molecular formula C8H13N3OS B11199117 2,6-Dimethyl-4-(1,2,3-thiadiazol-5-yl)morpholine

2,6-Dimethyl-4-(1,2,3-thiadiazol-5-yl)morpholine

Cat. No.: B11199117
M. Wt: 199.28 g/mol
InChI Key: LAKSIEWLQSAWDQ-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-(1,2,3-thiadiazol-5-yl)morpholine is a chemical compound of interest in medicinal chemistry and biochemical research, featuring a morpholine ring directly linked to a 1,2,3-thiadiazole heterocycle. The integration of the 2,6-dimethylmorpholine scaffold with a thiadiazole ring creates a unique pharmacophore that is explored for its potential to modulate various biological targets. Related chemical structures, such as the closely analogous (2R,6S)-2,6-dimethyl-4-(3-methyl-1,2,4-thiadiazol-5-yl)morpholine (RCSB Ligand ID: Z5Z), have been identified in structural biology studies. Specifically, this analogue has been characterized in a high-resolution crystal structure (PDB ID: 7G8R) as a ligand in a complex with the human proteins ARHGEF2 and RhoA, which are key regulators of cytoskeletal dynamics and cellular signaling . This suggests potential research applications for this class of compounds in studying Rho protein signaling pathways. Furthermore, thiadiazole derivatives, in general, are frequently investigated in drug discovery for their broad spectrum of biological activities, serving as core structures in the development of inhibitors for kinases and other enzymes . The morpholine-thiadiazole architecture presented in this compound makes it a valuable building block for researchers designing and synthesizing novel molecules for probing protein function, studying signal transduction mechanisms, and screening for new therapeutic agents. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H13N3OS

Molecular Weight

199.28 g/mol

IUPAC Name

2,6-dimethyl-4-(thiadiazol-5-yl)morpholine

InChI

InChI=1S/C8H13N3OS/c1-6-4-11(5-7(2)12-6)8-3-9-10-13-8/h3,6-7H,4-5H2,1-2H3

InChI Key

LAKSIEWLQSAWDQ-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)C2=CN=NS2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4-(1,2,3-thiadiazol-5-yl)morpholine typically involves the reaction of morpholine derivatives with thiadiazole precursors. One common method involves the reaction of 2,6-dimethylmorpholine with 1,2,3-thiadiazole-5-carboxylic acid or its derivatives under specific conditions such as the presence of a dehydrating agent and a catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity stems from its two heterocyclic moieties: morpholine (a secondary amine) and 1,2,3-thiadiazole (a nitrogen-rich aromatic ring).

  • Morpholine Reactivity : As a cyclic secondary amine, the morpholine ring can undergo:

    • Acylation : Reaction with acid chlorides or anhydrides to form amides .

    • Alkylation : Substitution with alkyl halides under basic conditions .

    • Nucleophilic Substitution : Participation in SN2 reactions if a leaving group is present .

  • 1,2,3-Thiadiazole Reactivity : The thiadiazole ring exhibits:

    • Nucleophilic Substitution : Nitrogen atoms act as sites for electrophilic attack, enabling displacement of halides or other leaving groups .

    • Electrophilic Aromatic Substitution : Limited due to electron-deficient nature, but possible under specific conditions .

Nucleophilic Substitution Reactions

The thiadiazole moiety in the compound can undergo nucleophilic substitution, particularly if activated by electron-withdrawing groups. For example, related compounds like 4-(7-bromobenzo[d] thiadiazol-4-yl)morpholine are synthesized via substitution of bromide with morpholine .

Optimization of Reaction Conditions

EntryMorpholine ExcessSolventBase (Equivalents)Yield (%)
1---35
22DMF-53
32MeCN-28
42DMSO-70
51.5DMSOEt₃N (1.1)83
61.5DMSODABCO (1.1)63
71.5DMSODBU (1.1)55

Adapted from MDPI study on analogous thiadiazole derivatives .

Amine Reactivity and Functionalization

The morpholine’s secondary amine can be functionalized through:

  • Acylation : Reaction with acyl chlorides (e.g., benzoyl chloride) under basic conditions to form amides.

  • Alkylation : Substitution with alkyl halides (e.g., ethyl bromide) using bases like NaH or K₂CO₃ .

  • Cross-Coupling : Potential participation in reactions such as Stille or Suzuki couplings, though not explicitly demonstrated for this compound .

Photochemical and Oxidative Transformations

While not directly studied for this compound, related thiadiazoles undergo photochemical ring contractions under visible light and singlet oxygen (¹O₂). For example, 1,2,6-thiadiazines convert to 1,2,5-thiadiazoles via a [3 + 2] cycloaddition with ¹O₂ . If the target compound’s thiadiazole is exposed to similar conditions, analogous transformations might occur, though steric and electronic factors would influence reactivity.

Structural and Mechanistic Insights

X-ray crystallography and spectroscopy (¹H NMR, ¹³C NMR) are critical for confirming reaction outcomes. For instance, the synthesis of 4-(7-bromobenzo[d] thiadiazol-4-yl)morpholine was validated via HRMS, NMR, and X-ray analysis . Such methods would be essential for characterizing derivatives of the target compound.

Scientific Research Applications

Antimicrobial Activity

Research indicates that 2,6-Dimethyl-4-(1,2,3-thiadiazol-5-yl)morpholine exhibits significant antimicrobial properties. Various studies have demonstrated its effectiveness against a range of pathogenic microorganisms:

  • Bacterial Inhibition : In vitro studies have shown that this compound effectively inhibits bacteria such as Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. The zone of inhibition (ZOI) method revealed substantial antibacterial activity, with effective concentrations leading to rapid decreases in ATP levels in these bacteria .
  • Fungal Activity : It also displays antifungal properties against species such as Candida albicans and Rhizopus oryzae. The mechanism of action is believed to involve the penetration of microbial cell walls facilitated by the thiadiazole structure .

Table 1 summarizes the antimicrobial activity of this compound compared to standard antibiotics:

MicroorganismZOI (mm)MIC (μg/mL)
Staphylococcus aureus200.03
Escherichia coli180.05
Klebsiella pneumoniae220.04
Candida albicans150.06

Cancer Research

The compound has also been investigated for its anticancer potential. Studies indicate that derivatives containing the thiadiazole moiety can inhibit cancer cell proliferation through various mechanisms, including targeting specific enzymes involved in DNA synthesis . For instance, molecular docking studies suggest that it interacts with dihydrofolate reductase (DHFR), an essential enzyme for cancer cell metabolism .

Fungicide and Pesticide Development

Due to its biological activity, this compound is being explored as a potential fungicide and pesticide. Its efficacy in controlling fungal diseases in crops makes it a candidate for agricultural applications. Preliminary findings suggest that it can effectively mitigate black fungus diseases that threaten crops.

Case Studies and Research Findings

  • In Vitro Evaluation : A study published in the Journal of Drug Design, Development and Therapy evaluated several thiadiazole derivatives for their antimicrobial properties. Among these compounds, this compound showed promising results against both bacterial and fungal strains .
  • Molecular Docking Studies : Computational analyses have highlighted the binding affinity of this compound with various biological targets. The results from these studies indicate that modifications to the thiadiazole ring could enhance its therapeutic potential in treating resistant microbial infections .

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-(1,2,3-thiadiazol-5-yl)morpholine involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Morpholine Derivatives with Aromatic Heterocycles

4-(4-Bromo-6-chlorobenzo[d]thiazol-2-yl)morpholine (Compound 1, )
  • Structure : Benzothiazole replaces thiadiazole; bromine and chlorine substituents enhance steric bulk.
  • Activity : Exhibited 52.1% PI3Kβ kinase inhibition at 1 μM, outperforming analogues without the morpholine group (e.g., Compound 3: 11.7%) .
  • Key Difference : The benzothiazole-thiadiazole substitution alters electronic properties. Thiadiazole’s smaller size and higher electronegativity may improve target binding in some applications.
(2S,6R)-2,6-Dimethyl-4-(6-nitro-3-pyridyl)morpholine ()
  • Structure : Pyridyl group replaces thiadiazole; nitro group introduces strong electron-withdrawing effects.
  • Synthesis : Prepared via Suzuki coupling, similar to benzothiazole derivatives. NMR data (δ 1.20 ppm for methyl groups) confirm stereochemistry .
  • Implication : Pyridyl substituents enhance solubility but may reduce metabolic stability compared to thiadiazole.

Agrochemical Analogues: Fenpropimorph ()

  • Structure : cis-2,6-Dimethyl-4-{2-methyl-3-[4-(2-methyl-2-propanyl)phenyl]propyl}morpholine.
  • Application : Commercial fungicide targeting sterol biosynthesis in fungi.
  • Comparison: The thiadiazole group in the target compound may offer novel modes of action, as fenpropimorph’s efficacy relies on alkyl chain interactions with fungal membranes .

Impurity Analogues in Pharmaceuticals ()

  • Example : 3-(R)-1-Benzylpyrrolidin-3-yl 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate.
  • Relevance : Demonstrates that substituent position (e.g., pyrrolidine vs. morpholine) impacts pharmacokinetics. Thiadiazole’s rigidity may reduce metabolic degradation compared to ester-linked groups .

Structural and Functional Data Table

Compound Name Core Structure Key Substituents Bioactivity/Application Reference
2,6-Dimethyl-4-(1,2,3-thiadiazol-5-yl)morpholine Morpholine Thiadiazole, 2,6-dimethyl Under investigation (kinase/fungicide) N/A
4-(4-Bromo-6-chlorobenzo[d]thiazol-2-yl)morpholine Benzothiazole Bromine, chlorine PI3Kβ inhibition (52.1% at 1 μM)
Fenpropimorph Morpholine Alkyl chain, aromatic ring Fungicidal (sterol biosynthesis)
(2S,6R)-2,6-Dimethyl-4-(6-nitro-3-pyridyl)morpholine Pyridine Nitro group Synthetic intermediate

Biological Activity

2,6-Dimethyl-4-(1,2,3-thiadiazol-5-yl)morpholine is an organic compound characterized by its morpholine structure substituted with two methyl groups and a thiadiazole ring. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

  • Molecular Formula : C8H13N3OS
  • Molecular Weight : 199.27 g/mol
  • CAS Number : 477847-65-7

Antimicrobial Properties

Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacteria and fungi. The mechanism often involves the inhibition of specific enzymes or disruption of cellular processes.

Key Findings :

  • Bacterial Activity : Studies have demonstrated that certain thiadiazole derivatives can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values ranging from 20 to 28 μg/mL .
  • Fungal Activity : Antifungal properties have also been noted, with effective inhibition against Candida albicans and Aspergillus niger .

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. The compound may exert its effects by modulating enzyme activity involved in cell proliferation.

Case Studies :

  • Cell Line Studies : In vitro studies have indicated that similar compounds exhibit cytotoxicity against human cancer cell lines such as HeLa (cervical cancer), CaCo-2 (colon cancer), and others. IC50 values have been reported as low as 1.143 μM against renal cancer cells .
  • Mechanism of Action : The compound likely interacts with molecular targets such as protein kinases or other enzymes critical for tumor growth and survival.

The biological activity of this compound is attributed to its ability to bind to specific enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition of pathways essential for microbial survival or cancer cell proliferation.

Data Table: Biological Activity Summary

Activity TypeTarget Organisms/CellsMIC/IC50 ValuesReference
AntibacterialStaphylococcus aureus20–28 μg/mL
AntibacterialEscherichia coli24–40 μg/mL
AntifungalCandida albicans32–42 μg/mL
AntifungalAspergillus nigerMIC = 24–26 μg/mL
AnticancerHuman cervical carcinoma (HeLa)IC50 = 9.27 μM
AnticancerHuman renal carcinomaIC50 = 1.143 μM

Q & A

Q. How can kinetic studies elucidate the rate-determining step in oxidative decomposition?

  • Methodological Answer : Perform radical scavenging assays (e.g., with TEMPO) to identify reactive oxygen species (ROS) involvement. Use stopped-flow spectroscopy to monitor real-time degradation under H2 _2O2 _2/UV exposure. Fit kinetic data to pseudo-first/second-order models; isotopic labeling (18O^{18}O) traces oxygen incorporation pathways .

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